molecular formula C16H16ClNO2 B14577732 N-[4-(Benzyloxy)-2-methylphenyl]-2-chloroacetamide CAS No. 61433-75-8

N-[4-(Benzyloxy)-2-methylphenyl]-2-chloroacetamide

Cat. No.: B14577732
CAS No.: 61433-75-8
M. Wt: 289.75 g/mol
InChI Key: XQBCDCNVIROLHL-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)-2-methylphenyl]-2-chloroacetamide is an organic compound that belongs to the class of aromatic ethers and amides It is characterized by the presence of a benzyloxy group attached to a methylphenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)-2-methylphenyl]-2-chloroacetamide typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting 4-hydroxy-2-methylphenyl with benzyl chloride in the presence of a base such as potassium carbonate.

    Acylation Reaction: The resulting benzyloxy-2-methylphenyl compound is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)-2-methylphenyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives, while reduction reactions can convert the amide group to amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-[4-(Benzyloxy)-2-methylphenyl]-2-chloroacetamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is employed in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)-2-methylphenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Benzyloxy)phenyl]-N’-[2-chloro-6-(4-methoxyphenoxy)benzyl]urea
  • N-[4-(Benzyloxy)phenyl]glycinamide
  • Monobenzone

Uniqueness

N-[4-(Benzyloxy)-2-methylphenyl]-2-chloroacetamide is unique due to its specific structural features, such as the presence of both a benzyloxy group and a chloroacetamide moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61433-75-8

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-chloro-N-(2-methyl-4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C16H16ClNO2/c1-12-9-14(7-8-15(12)18-16(19)10-17)20-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

XQBCDCNVIROLHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)NC(=O)CCl

Origin of Product

United States

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